molecular formula C32H30FNO5S B13378745 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-oxothiophene-3-carboxylate

Katalognummer: B13378745
Molekulargewicht: 559.6 g/mol
InChI-Schlüssel: DVMDGODFFUXLLA-OABQMGRTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and various substituents

Vorbereitungsmethoden

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific substituents and reaction conditions .

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can be compared with other similar compounds, such as:

  • Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate
  • Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties.

Eigenschaften

Molekularformel

C32H30FNO5S

Molekulargewicht

559.6 g/mol

IUPAC-Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C32H30FNO5S/c1-5-38-31(37)27-28(35)26(40-30(27)34-29(36)21-12-14-23(15-13-21)32(2,3)4)18-22-8-6-7-9-25(22)39-19-20-10-16-24(33)17-11-20/h6-18,35H,5,19H2,1-4H3/b26-18-,34-30?

InChI-Schlüssel

DVMDGODFFUXLLA-OABQMGRTSA-N

Isomerische SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)F)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Kanonische SMILES

CCOC(=O)C1=C(C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.